Product packaging for DTPA anhydride(Cat. No.:CAS No. 23911-26-4)

DTPA anhydride

Cat. No.: B1195657
CAS No.: 23911-26-4
M. Wt: 357.32 g/mol
InChI Key: RAZLJUXJEOEYAM-UHFFFAOYSA-N
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Description

Historical Context and Evolution in Chelating Agent Research

The journey of DTPA-DA is rooted in the broader history of chelating agents. Diethylenetriaminepentaacetic acid (DTPA) was developed as a powerful polyamino carboxylic acid capable of forming highly stable complexes with a wide range of metal ions, particularly lanthanides and actinides. nih.govnih.gov Its initial applications centered on its ability to sequester and remove toxic metals from biological systems and industrial processes. himedialabs.comnih.govgoogle.com

A significant evolution in the field was the conceptual shift from simple chelators to bifunctional chelating agents (BCAs). nih.govresearchgate.net Researchers sought to not only bind a metal ion but also to attach this metal-ligand complex to a larger molecule, such as a protein or antibody, for targeted applications. researchgate.netacs.org This need drove the development of reactive forms of chelators, with DTPA-DA emerging as a key player. nih.gov The synthesis of DTPA-DA from DTPA, typically through a reaction with a dehydrating agent like acetic anhydride (B1165640) in the presence of pyridine (B92270), provided a molecule ready for conjugation. iaea.orgresearchgate.netgoogle.com DTPA-DA serves as a critical drug intermediate for creating functional derivatives of the DTPA metal chelator, enabling it to be coupled to polypeptides, antibodies, and other macromolecules for diagnostic and therapeutic purposes. nih.gov This innovation marked a pivotal step, transforming DTPA from a passive sequestering agent into an active linker for constructing complex, functional biomolecules. nih.govacs.org

Significance of Anhydride Functionality in Chemical Reactivity and Derivatization

The unique utility of DTPA-DA stems directly from the chemical reactivity of its two cyclic anhydride functional groups. wikipedia.orgnumberanalytics.com Acid anhydrides are derivatives of carboxylic acids and are characterized as reactive acylating agents. vedantu.comlibretexts.org The cyclic nature of the anhydrides in DTPA-DA can increase their reactivity compared to linear anhydrides, partly due to ring strain, making them more susceptible to nucleophilic attack. fiveable.menih.gov

This reactivity is the basis for derivatization. DTPA-DA readily reacts with a variety of nucleophiles, most notably amines (R-NH₂) and alcohols (R-OH). numberanalytics.comlibretexts.org The reaction involves a nucleophilic acyl substitution where the nucleophile attacks one of the carbonyl carbons of the anhydride ring. libretexts.orglibretexts.org This leads to the opening of the ring and the formation of a stable amide or ester bond, respectively, while the other carbonyl group is converted into a carboxylic acid. wikipedia.orgfiveable.me Because DTPA-DA possesses two such anhydride rings, it can be used to form bis-amide or bis-ester derivatives, effectively acting as a linker between two molecules or attaching a chelating "scaffold" onto a target substrate. researchgate.net The reaction is often facilitated by a base like pyridine or triethylamine (B128534) to neutralize the carboxylic acid formed during the reaction. researchgate.netlibretexts.orglibretexts.org This controlled and efficient coupling chemistry is fundamental to its role in advanced chemical synthesis. libretexts.org

Table 1: Physicochemical Properties of Diethylenetriaminepentaacetic Dianhydride

Property Value
Synonyms N,N-Bis[2-(2,6-dioxomorpholino)ethyl]glycine, DTPA anhydride
CAS Number 23911-26-4 chembk.comsigmaaldrich.com
Molecular Formula C₁₄H₁₉N₃O₈ chemimpex.comsigmaaldrich.com
Molecular Weight 357.32 g/mol chemimpex.comsigmaaldrich.com
Appearance White to beige powder chemimpex.comsigmaaldrich.com
Melting Point 182-184 °C chembk.comsigmaaldrich.com
Solubility Hydrolyzes in water chembk.comchemicalbook.comfishersci.com

Overview of Broad Research Applications Beyond Basic Chelation

The ability of DTPA-DA to covalently link the potent DTPA chelating cage to other molecules has opened up a vast landscape of research applications far beyond its original use.

Magnetic Resonance Imaging (MRI) Contrast Agents : DTPA is the chelating ligand in one of the first and most common gadolinium-based contrast agents (GBCAs), Magnevist. mrimaster.comresearchgate.net DTPA-DA is instrumental in synthesizing second-generation and more advanced GBCAs. chemicalbook.comrsc.org Researchers use the dianhydride to conjugate the Gd-DTPA complex to polymers, dendrimers, or other molecules to increase the agent's relaxivity (enhancing image brightness), improve its thermodynamic stability, or target it to specific tissues, such as tumors. chemicalbook.comrsc.org

Targeted Radiopharmaceuticals : In nuclear medicine, DTPA-DA is used to attach radioactive metal ions to tumor-targeting vehicles like monoclonal antibodies (MAbs) or peptides. nih.govresearchgate.netacs.org The dianhydride reacts with amine groups on the antibody, covalently linking the DTPA cage. This conjugate is then radiolabeled with a therapeutic or diagnostic radioisotope (e.g., Lutetium-177, Yttrium-90). nih.govacs.org The resulting radiopharmaceutical can be delivered specifically to cancer cells for targeted radiotherapy or imaging. researchgate.netnih.gov

Drug Delivery Systems : The anhydride functionality allows DTPA-DA to be used in creating sophisticated drug delivery systems. chemimpex.comcd-bioparticles.net It can be used to modify the surface of nanoparticles, creating a biocompatible shell that can also chelate metals or be further functionalized. cd-bioparticles.netfrontiersin.org By conjugating DTPA derivatives to therapeutic compounds, researchers can develop systems that selectively bind to specific receptors or target sites in the body, improving the efficacy of drug administration. cd-bioparticles.net

Surface Modification of Materials : DTPA-DA is employed to alter the surface properties of various materials, including nanoparticles and polymers. chemimpex.comatlantis-press.com By reacting DTPA-DA with surface functional groups, a high density of carboxylic acid groups (from the opened anhydride rings) can be introduced. This modification can improve the colloidal stability of nanoparticles in biological fluids, enhance biocompatibility, and provide anchor points for further chemical modifications. frontiersin.orgnih.govbroadpharm.com

Table 2: Advanced Research Applications of DTPA-DA

Application Area Role of DTPA-DA Desired Outcome
MRI Contrast Agents Intermediate for synthesizing functionalized Gd-DTPA complexes. chemicalbook.comrsc.org Enhanced image contrast, improved stability, and targeted imaging of tissues like tumors. mrimaster.comnih.gov
Radiopharmaceuticals Covalently links DTPA chelator to monoclonal antibodies or peptides. nih.govresearchgate.net Targeted delivery of radioisotopes for cancer imaging and therapy. acs.orgnih.gov
Drug Delivery Conjugates therapeutic agents or modifies nanoparticle surfaces. chemimpex.comcd-bioparticles.net Targeted drug delivery, controlled release, and improved biocompatibility of delivery vehicles. cd-bioparticles.netfrontiersin.org
Polymer & Material Science Acts as a crosslinking agent or surface modifier. chemimpex.comatlantis-press.com Enhanced mechanical properties and thermal stability of polymers; functionalized surfaces on nanoparticles. chemimpex.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19N3O8 B1195657 DTPA anhydride CAS No. 23911-26-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[bis[2-(2,6-dioxomorpholin-4-yl)ethyl]amino]acetic acid
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InChI

InChI=1S/C14H19N3O8/c18-10(19)5-15(1-3-16-6-11(20)24-12(21)7-16)2-4-17-8-13(22)25-14(23)9-17/h1-9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZLJUXJEOEYAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1C(=O)OC(=O)CN1CCN(CCN2CC(=O)OC(=O)C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H19N3O8
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30178625
Record name Cyclic dtpa anhydride
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Molecular Weight

357.32 g/mol
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Physical Description

White to cream colored solid; [MSDSonline]
Record name Cyclic DTPA anhydride
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CAS No.

23911-26-4
Record name DTPA dianhydride
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Record name Diethylenetriaminepentaacetic acid dianhydride
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Synthesis Methodologies and Reaction Mechanisms of Diethylenetriaminepentaacetic Dianhydride

Synthetic Pathways from Diethylenetriaminepentaacetic Acid (DTPA)

The primary route to synthesizing DTPA-DA involves the intramolecular dehydration of the parent molecule, Diethylenetriaminepentaacetic acid. This transformation converts two pairs of adjacent carboxyl groups into two five-membered anhydride (B1165640) rings.

Dehydration Processes: Reaction with Acetic Anhydride in Anhydrous Pyridine (B92270) Systems

The most established and frequently cited method for the synthesis of DTPA-DA is the dehydration of DTPA using a mixture of acetic anhydride and pyridine. researchgate.netresearchgate.net In this process, acetic anhydride serves as the dehydrating agent, while pyridine acts as a base and solvent. The reaction requires anhydrous conditions to prevent premature hydrolysis of the product.

The general procedure involves heating a suspension of DTPA in a mixture of pyridine and an excess of acetic anhydride. osti.gov The reaction temperature is typically maintained between 65°C and 70°C for approximately 24 hours to ensure complete conversion. researchgate.netosti.gov Upon completion, the reaction mixture is cooled, and the resulting white, solid product is isolated by filtration. The crude product is then washed with solvents such as acetic anhydride and hot acetonitrile (B52724) or anhydrous ether to remove residual pyridine and acetic acid, before being dried under a vacuum. researchgate.netosti.gov This method has been reported to produce DTPA-DA in high yields, with one procedure noting a yield of 94%. osti.gov

ParameterCondition 1Condition 2
DTPA 7.6 mmol50.8 mmol
Acetic Anhydride 20 mL25.3 mmol
Pyridine 3 mL30 mL
Co-solvent 10 mL DMSONone
Temperature 65 °C70 °C
Time 24 hours24 hours
Yield Not specified94%
Reference researchgate.net osti.gov

Catalyzed Dehydration Methods (e.g., Sodium Hypophosphite)

While the acetic anhydride/pyridine system is effective, it requires harsh conditions. The use of specific catalysts to facilitate the dehydration of DTPA to its dianhydride is not widely documented in the scientific literature. Searches for catalyzed methods, including the use of sodium hypophosphite as suggested by the section heading, did not yield established protocols for this specific conversion. Therefore, this pathway is considered less common or not fully developed compared to conventional dehydration strategies.

Alternative Anhydride Formation Strategies

Alternative reagents can be employed to achieve the cyclization of DTPA. These methods typically involve the conversion of the carboxylic acid groups into more reactive intermediates.

Triflic Anhydride (Tf₂O): As a powerful dehydrating agent, triflic anhydride is capable of promoting anhydride formation under potentially milder conditions than acetic anhydride, though its high reactivity requires careful handling.

Oxalyl Chloride with Dimethylformamide (DMF): A standard method for converting carboxylic acids to highly reactive acyl chlorides involves treatment with oxalyl chloride, often with a catalytic amount of DMF. orgsyn.orgwikipedia.org The in situ generated acyl chloride can then undergo intramolecular cyclization to form the anhydride. This approach avoids the high temperatures associated with the acetic anhydride method but involves the use of toxic and moisture-sensitive reagents. wikipedia.orgchemicalbook.com

Mechanistic Investigations of Anhydride Ring Formation and Opening

The utility of DTPA-DA is intrinsically linked to the reactivity of its anhydride rings. Understanding the mechanisms of both their formation and their subsequent cleavage is critical for its application.

Hydrolytic Degradation Pathways and Product Identification (Monoanhydride, Free Acid)

DTPA-DA is a highly reactive intermediate that is susceptible to hydrolysis. nih.gov In the presence of water, the anhydride rings readily undergo cleavage. The degradation is a sequential process. The hydrolysis of one of the two anhydride rings yields the DTPA-monoanhydride (DTPA-MA) as the initial degradation product. Subsequent hydrolysis of the second anhydride ring results in the formation of the fully ring-opened Diethylenetriaminepentaacetic acid (DTPA). nih.gov

These two compounds, the monoanhydride and the free acid, are the major degradation products of DTPA-DA in aqueous environments. nih.gov Analytical techniques, such as capillary electrophoresis, have been developed to separate and quantify DTPA-DA and its primary hydrolytic degradation products, allowing for purity assessment of the dianhydride intermediate. nih.gov

Compound NameAbbreviationRole in Degradation Pathway
Diethylenetriaminepentaacetic DianhydrideDTPA-DAStarting Compound
Diethylenetriaminepentaacetic MonoanhydrideDTPA-MAFirst Hydrolysis Product
Diethylenetriaminepentaacetic AcidDTPAFinal Hydrolysis Product

Kinetic Studies of Anhydride Reactivity

The reaction mechanism involves the nucleophilic attack of a water molecule on one of the carbonyl carbons of the anhydride ring. This process can be catalyzed by both acids and bases. The rate of hydrolysis is generally slow at neutral pH but increases under both acidic and basic conditions. Studies on other dianhydrides have shown that the opening of the first anhydride ring occurs at a significantly faster rate than the second. The reactivity is also influenced by buffers, which can act as nucleophilic or general base catalysts, accelerating the rate of hydrolysis. researchgate.netnih.gov For DTPA-DA, it can be expected that the rate of conversion to DTPA-MA and subsequently to DTPA would be highly dependent on the pH, temperature, and buffer composition of the aqueous solution.

Purity Assessment and Control in Synthesis

The purity of Diethylenetriaminepentaacetic Dianhydride is a critical parameter that dictates its efficacy and safety in subsequent applications. Rigorous analytical techniques are employed to quantify the dianhydride and its potential degradation products, ensuring a high-quality final product.

Capillary Electrophoresis for Purity and Degradation Product Analysis

Capillary electrophoresis (CE) has emerged as a rapid and reliable method for assessing the purity of DTPA-DA and quantifying its major degradation products. nih.gov A validated CE method allows for the separation and quantification of DTPA-DA from its primary hydrolytic degradation products: the monoanhydride (DTPA-MA) and the fully hydrolyzed diethylenetriaminepentaacetic acid (DTPA). nih.gov

The analytical procedure involves the derivatization of DTPA-DA to form a diamide. This is followed by the complexation of the resulting diamide with zinc ions (Zn²⁺). The separation is then carried out using free solution capillary electrophoresis with UV absorbance detection at a wavelength of 200 nm. nih.gov This method has been validated for its linearity, precision, reproducibility, limit of detection, and accuracy, proving to be a robust quality control tool for this highly reactive intermediate. nih.gov

Table 1: Performance Characteristics of the Validated Capillary Electrophoresis Method

ParameterSpecification
AnalyteDiethylenetriaminepentaacetic Dianhydride (DTPA-DA)
Degradation Products DetectedDTPA-Monoanhydride (DTPA-MA), Diethylenetriaminepentaacetic Acid (DTPA)
TechniqueFree Solution Capillary Electrophoresis
DerivatizationFormation of a diamide
Complexation AgentZn²⁺
DetectionUV Absorbance at 200 nm
Validation ParametersLinearity, Precision, Reproducibility, Limit of Detection, Accuracy

This table summarizes the key aspects of the capillary electrophoresis method used for the purity analysis of DTPA-DA.

Spectroscopic Characterization (NMR, MS, IR) in Synthesis Validation

Spectroscopic techniques are indispensable for the structural confirmation and validation of synthesized Diethylenetriaminepentaacetic Dianhydride. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information to unequivocally identify the target molecule and ensure the absence of significant impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) is utilized to confirm the structural integrity of the DTPA-DA molecule. The chemical shifts, splitting patterns, and integration of the proton signals in the NMR spectrum should be consistent with the expected structure of the dianhydride. For instance, a product specification for DTPA-DA may simply state that the proton NMR "conforms to structure," indicating that the observed spectrum matches the reference for the pure compound. thermofisher.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the synthesized compound, offering strong evidence for the formation of the dianhydride. The mass spectrum of DTPA-DA would be expected to show a molecular ion peak corresponding to its molecular formula, C₁₄H₁₉N₃O₈, which has a molecular weight of 357.32 g/mol .

Infrared (IR) Spectroscopy: Infrared spectroscopy is particularly useful for identifying the functional groups present in the DTPA-DA molecule. The formation of the anhydride rings is confirmed by the appearance of characteristic carbonyl (C=O) stretching bands in the IR spectrum. A Fourier-transform infrared (FTIR) spectrum of DTPA anhydride will exhibit distinct peaks that confirm the presence of the anhydride functional groups. researchgate.net The presence of these characteristic absorption bands, coupled with the absence of significant hydroxyl (-OH) peaks from the parent carboxylic acid, validates the successful conversion to the dianhydride.

Table 2: Spectroscopic Techniques for DTPA-DA Synthesis Validation

Spectroscopic TechniqueInformation ProvidedKey Features for DTPA-DA
Nuclear Magnetic Resonance (NMR)Structural confirmation, proton environmentSpectrum conforms to the expected structure of the dianhydride
Mass Spectrometry (MS)Molecular weight determinationMolecular ion peak corresponding to C₁₄H₁₉N₃O₈
Infrared (IR) SpectroscopyFunctional group identificationCharacteristic carbonyl (C=O) stretching bands of the anhydride rings

This table outlines the role of different spectroscopic methods in confirming the successful synthesis of DTPA-DA.

Chemical Derivatization and Functionalization Strategies Utilizing Dtpa Da

Amide and Ester Bond Formation with Amines and Alcohols

The primary mechanism for DTPA-DA conjugation involves the acylation of nucleophilic groups. The cyclic anhydride (B1165640) moieties are susceptible to nucleophilic attack by the lone pair of electrons on primary amines or alcohols. This reaction opens the anhydride ring to form a stable amide or ester linkage, respectively, while liberating a free carboxylic acid group. This process effectively tethers the DTPA molecule to the target substrate.

The covalent modification of proteins, particularly antibodies, with DTPA-DA is a well-established strategy, primarily for the development of radioimmunoconjugates. The reaction targets the ε-amino groups of lysine (B10760008) residues on the protein surface.

Research Findings: The conjugation process is rapid and efficient. Studies have shown that using the cyclic anhydride allows for coupling to Immunoglobulin G (IgG) antibodies with approximately 75% efficiency, with the reaction completing in under a minute at neutral pH. nih.gov The reaction is highly pH-dependent, with increased conjugation favored at higher pH values; bicarbonate buffer at pH 8.2 has been identified as effective for this purpose. nih.gov

However, the reaction is not without its complexities. The use of DTPA-DA can lead to a heterogeneous mixture of products, including O-acylated species (reaction with tyrosine, serine, or threonine residues) and intermolecular cross-linking, where a single DTPA-DA molecule bridges two separate protein molecules. nih.gov Careful control over the molar ratio of DTPA-DA to the antibody is crucial to balance the degree of conjugation with the retention of the antibody's biological activity. nih.govresearchgate.net Excessive conjugation can lead to a significant loss of antigen-binding affinity. nih.gov For instance, in one study, reacting a monoclonal antibody (MAb-17-1A) with DTPA-DA at a molar ratio of 500:1 resulted in the incorporation of 11 indium atoms per antibody but only 12% retention of binding activity. nih.gov Decreasing the ratio to 50:1 resulted in only 1 indium atom incorporated but with 93% of the binding activity retained. nih.gov

Antibody/PeptideDTPA-DA to Protein Molar RatioResulting Chelators per ProteinRetained Binding Activity (%)Reference
IgGNot SpecifiedNot SpecifiedNot Specified (75% coupling efficiency) nih.gov
Antibody to Human Albumin100:1277% nih.gov
Antibody to Human Albumin500:1859% nih.gov
Antibody to Human Albumin1000:1955% nih.gov
Antibody to Human Albumin2000:11147% nih.gov
MAb-17-1A50:1193% nih.gov
MAb-17-1A100:1460% nih.gov
MAb-17-1A500:11112% nih.gov
MAb-17-1A1000:131<5% nih.gov

DTPA-DA is used to modify polymers and resins to create materials with a high capacity for metal chelation. These functionalized materials are valuable in applications such as heavy metal removal from wastewater, industrial processing, and hydrometallurgy. felitecn.com The anhydride groups of DTPA-DA react with amine or hydroxyl functionalities on the polymer backbone, covalently attaching the DTPA chelating group.

Research Findings: One example involves the creation of chelating resins by reacting DTPA-DA with materials like melamine (B1676169) formaldehyde (B43269) to produce melamine formaldehyde diethylenetriaminepentaacetic acid (MF-DTPA) resins. felitecn.com These resins exhibit high selectivity for heavy metal ions. felitecn.com Similarly, poly(maleic anhydride)-co-poly(methyl vinyl ether) can be used in layer-by-layer assemblies with dendrimers, where the anhydride groups provide reactive sites for covalent bonding, creating stable films. researchgate.netmdpi.com The functionalization imparts a high density of chelating sites onto the polymer matrix, enabling efficient capture of target metal ions from solutions. felitecn.com

The conjugation of DTPA-DA to oligonucleotides and their analogs (like PNA, MORF, LNA) is a key strategy for developing nucleic acid-based probes for imaging and radiotherapy. researchgate.net The most common approach involves a two-step process: first, the oligonucleotide is synthesized with a primary amine modification, typically at the 5' or 3' terminus or internally via a modified base. Subsequently, the amine-modified oligonucleotide is reacted with DTPA-DA. researchgate.netresearchgate.net

Research Findings: This reaction covalently links the DTPA chelator to the nucleic acid via a stable amide bond. researchgate.net The attached DTPA can then be used to chelate radionuclides like Indium-111 or Technetium-99m. researchgate.netresearchgate.net While direct labeling of nucleic acids is possible, the covalent attachment of a bifunctional chelator like DTPA offers more efficient and stable radiolabeling. researchgate.netresearchgate.net The bulky DTPA-metal complex does not typically impede the ability of the oligonucleotide to form duplex or triplex structures with its target sequence. researchgate.net Building blocks for solid-phase synthesis have also been developed that allow for the site-specific incorporation of DTPA into oligonucleotides and oligopeptides using phosphoramidite (B1245037) and Fmoc chemistries, respectively. acs.org This provides precise control over the location and number of chelating groups within the biomolecule.

DTPA-DA serves as a versatile building block in the synthesis of complex macrocyclic ligands. In these reactions, the two anhydride groups of DTPA-DA react with a diamine linker in a cyclization reaction to form a larger ring structure containing two amide bonds.

Research Findings: This strategy has been employed to create novel 15-membered macrocycles by reacting DTPA-DA with diamines such as 1,2-diaminopropane (B80664) or 1,2-diaminocyclohexane. researchgate.net Another study demonstrated the synthesis of a new macrocyclic ligand by reacting DTPA-DA with trans-1,4-diaminocyclohexane. nih.gov The reaction is typically performed at high dilution and elevated temperature under an inert atmosphere to favor intramolecular cyclization over intermolecular polymerization. nih.gov The resulting macrocycles often possess pendant carboxylate arms from the original DTPA structure, making them excellent chelators for metal ions, particularly lanthanides like Gadolinium(III) and Europium(III), for applications in magnetic resonance imaging (MRI). researchgate.netnih.gov

ReactantsResulting Macrocycle TypeKey FeatureReference
DTPA dianhydride + 1,2-diaminopropane15-membered dioxo-polyazacycloalkaneForms dimeric complexes with Eu(III) and Gd(III). researchgate.net
DTPA dianhydride + 1,2-diaminocyclohexane15-membered dioxo-polyazacycloalkaneCoexistence of two diastereoisomeric molecules in the crystal lattice of the Gd(III) complex. researchgate.net
DTPA dianhydride + trans-1,4-diaminocyclohexaneDioxopolyazacyclohexane macrocycle (MT14DCH)Highly water-soluble; forms stable complexes with Gd(III) and Yb(III). nih.gov

Controlled Multivalent and Multimodal Platform Synthesis

The bifunctional nature of DTPA-DA makes it a valuable component in the construction of complex, multifunctional platforms. These platforms can carry multiple copies of a functional moiety (multivalency) or different types of functional units, such as targeting ligands, imaging agents, and therapeutic molecules (multimodality).

Dendrimers are highly branched, monodisperse polymers with a well-defined three-dimensional structure. Their periphery contains a large number of functional groups that can be modified. DTPA-DA can be conjugated to the surface of dendrimers, creating a platform with a high density of chelating sites.

Research Findings: Dendrimers, such as polyamidoamine (PAMAM), possess primary amine groups on their surface that can be reacted with agents like DTPA-DA. researchgate.netnih.gov This conjugation creates a dendrimer-DTPA platform that can be further functionalized. For example, a study describes the conjugation of DTPA to an anti-Tac monoclonal antibody, which is part of a dendrimer-based system. nih.gov The synthesis of these platforms can be challenging, often requiring laborious, multi-step chemical processes to attach different molecules like targeting agents (e.g., folic acid), imaging dyes (e.g., FITC), and drug molecules. nih.gov The reaction of DTPA-DA with amine-terminated dendrimers creates a multivalent chelating agent, capable of binding numerous metal ions for applications in imaging or therapy. The defined structure of the dendrimer allows for precise control over the number and spatial arrangement of the attached DTPA groups. nih.govnih.gov

Strategic Introduction of Diverse Functionalities (e.g., Amines, Azides, TFA)

The reaction of DTPA-DA with nucleophiles is a primary method for its derivatization. The most common approach involves the acylation of amine-containing compounds, which opens the anhydride ring to form a stable amide bond. This reaction is widely used to conjugate the powerful chelating properties of the DTPA backbone to various substrates.

The reaction of DTPA-DA with primary amines typically yields a mixture of mono-amide and bis-amide products. researchgate.netresearchgate.net The formation of the bis-amide, where two amine molecules react with both anhydride groups of a single DTPA-DA molecule, is often the main product. researchgate.net For instance, reacting DTPA-DA with an amino-containing compound in a 1:1 molar ratio does not guarantee the exclusive formation of the mono-amide derivative. researchgate.net The synthesis of DTPA-bis(anhydride) itself is typically achieved by reacting Diethylenetriaminepentaacetic acid (DTPA) with acetic anhydride in the presence of pyridine (B92270) at elevated temperatures. google.com Research has shown that reducing the molar amount of pyridine to six times or less than that of DTPA can surprisingly produce DTPA-bis(anhydride) while avoiding the use of acetonitrile (B52724). google.com

A specific example of amine derivatization is the reaction of DTPA-DA with an ice-cold aqueous ammonia (B1221849) solution, which yields 3,9-bis[2-amino-2-oxoethyl]-6-(carboxymethyl)-3,6,9-triazaundecanedioic acid. iaea.org Similarly, reaction with diethanolamine (B148213) in N,N-dimethylformamide (DMF) at 80°C produces the corresponding bis(hydroxyethyl)amino)-2-oxoethyl] derivative. iaea.org

While amine chemistry is well-established, the introduction of other functionalities like azides or trifluoroacetyl (TFA) groups represents further strategic modifications. A process for the regioselective synthesis of DTPA derivatives has been developed that involves intermediates such as a TFA-salt, highlighting a pathway to introduce fluorinated moieties. google.com Although direct derivatization of DTPA-DA with azide-containing nucleophiles is not extensively documented in readily available literature, the principles of nucleophilic acyl substitution suggest it as a feasible strategy for introducing azide (B81097) groups, which are valuable for subsequent "click chemistry" conjugations.

ReactantReagents/ConditionsProductReference
DTPA-DAAqueous ammonia, ice-cold3,9-bis[2-amino-2-oxoethyl]-6-(carboxymethyl)-3,6,9-triazaundecanedioic acid iaea.org
DTPA-DADiethanolamine, DMF, 80°C3,9-bis[2-(2-bis(hydroxyethyl)amino)-2-oxoethyl]-6-(carboxymethyl)-3,6,9-triazaundecanedioic acid iaea.org
DTPAAcetic anhydride, Pyridine (≤6 molar eq.), elevated temp.DTPA-bis(anhydride) google.com

Surface Functionalization of Nanomaterials

The modification of nanomaterial surfaces with DTPA-DA is a key strategy to impart new functionalities, such as metal-chelating capabilities, which is crucial for applications in medical imaging, diagnostics, and environmental remediation.

Grafting onto Mesoporous Silica (B1680970) and Carbon Materials

DTPA-DA is effectively grafted onto the surface of mesoporous silica nanoparticles (MSNs). A common method involves reacting the silica material with DTPA-DA in an anhydrous solvent like DMF, often facilitated by coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). researchgate.net This process results in the covalent attachment of the DTPA moiety to the silica surface, creating a functional material capable of chelating metal ions. researchgate.net

While direct grafting of DTPA-DA onto mesoporous carbon has not been as widely reported, the underlying chemical principles are similar. The functionalization of carbon surfaces with other anhydrides, such as maleic anhydride, has been demonstrated. This process can be achieved via methods like ultrasonic irradiation, which promotes the grafting of the anhydride onto the carbon black surface. researchgate.net The grafted anhydride rings can then be opened to form carboxylic acid groups, enhancing the material's functionality. researchgate.net This suggests that similar strategies could be employed to graft DTPA-DA onto mesoporous carbon, thereby creating carbon-based materials with high-capacity metal-chelating properties.

Modification of Cellulose (B213188) Nanocrystals

Cellulose nanocrystals (CNCs) can be functionalized with DTPA to enhance their properties, for example, for the removal of heavy metals from aqueous solutions. In one method, magnetic CNCs were first prepared to facilitate recovery. Then, an aminosilane (B1250345) coupling agent was used to graft DTPA onto the CNC surface. This mild modification method imparts carboxylic functional groups onto the CNCs, creating an efficient adsorbent material.

Conjugation to Gold Nanoparticles

DTPA-DA is used to functionalize gold nanoparticles (AuNPs), often for biomedical applications like targeted drug delivery and medical imaging. The anhydride groups of DTPA-DA react with amine-functionalized linkers previously attached to the gold nanoparticle surface. This conjugation strategy allows for the stable attachment of the powerful DTPA chelator to the AuNP. Once functionalized with DTPA, the nanoparticles can be used to chelate various metal ions, including radionuclides for imaging or therapeutic purposes. The efficiency of the conjugation reaction can be influenced by factors such as pH and the molar ratio of the reactants.

Integration with Gadolinium Oxide Nanoparticles

DTPA-DA plays a crucial role in the functionalization of gadolinium oxide (Gd₂O₃) nanoparticles, which are of significant interest as contrast agents for magnetic resonance imaging (MRI). One reported method involves first coating the Gd₂O₃ nanoparticles with a β-cyclodextrin-based polyester. DTPA-DA is then added to this polymer-coated nanoparticle, leading to its integration into the surface coating. This process creates a stable, biocompatible nanocomposite where the DTPA moiety can securely chelate the gadolinium, enhancing its properties as an MRI contrast agent.

In a related strategy, DTPA-DA can be reacted with amine-functionalized polyethylene (B3416737) glycol (PEG) that has been attached to the surface of superparamagnetic iron oxide nanoparticles (SPIOs). The resulting DTPA-functionalized nanoparticles can then chelate gadolinium ions (Gd³⁺). This creates a T1-T2 dual-mode MRI probe, combining the properties of both iron oxide and gadolinium. The reaction involves stirring the amine-functionalized nanoparticles with an excess of DTPA-DA and a base like triethylamine (B128534) in an anhydrous solvent.

NanomaterialFunctionalization StrategyResulting Functionality
Mesoporous SilicaGrafting with DTPA-DA using EDC/NHS chemistry in DMF.Metal-chelating surface for ion sequestration.
Cellulose NanocrystalsGrafting with DTPA using an aminosilane coupling agent onto magnetic CNCs.Adsorbent for heavy metal removal.
Gold NanoparticlesReaction with amine-functionalized linkers on the AuNP surface.Chelation site for radionuclides for imaging/therapy.
Gadolinium Oxide NanoparticlesAddition to polymer-coated Gd₂O₃ NPs.Stable, biocompatible MRI contrast agent.
Superparamagnetic Iron Oxide NanoparticlesReaction with amine-terminated PEG on SPIO surface, followed by Gd³⁺ chelation.T1-T2 dual-mode MRI contrast agent.

Generation of Monoreactive DTPA Derivatives

A significant challenge in the derivatization of DTPA-DA is controlling the stoichiometry to selectively produce monoreactive derivatives, typically the mono-amide. The reaction of DTPA-DA with an amine can easily lead to a mixture of the desired mono-amide and the undesired bis-amide, which can be difficult to separate due to their structural similarities. researchgate.net

Several strategies have been developed to favor the formation of the mono-amide. One approach involves complex, multi-step procedures where one of the anhydride groups is selectively reacted or protected. google.com For instance, DTPA-DA can be reacted with ethanol (B145695) to form a di-ethanol-DTPA, which is then hydrolyzed to a mono-side DTPA-ethanol. This intermediate is converted to a DTPA-ethanol-monoanhydride before reacting with an amine to produce the DTPA-monoamide-ethanol. google.com

More direct methods have also been explored. One successful approach involves using a catalytic amount of lithium salts or imidazole (B134444) to increase the solubility and reactivity of DTPA-DA at elevated temperatures (over 50°C). This method has been reported to produce the DTPA-monoamide with yields of 40-50%, although it still results in a mixture that requires separation by techniques like preparative High-Performance Liquid Chromatography (HPLC). google.com The regioselective synthesis of DTPA derivatives is crucial for creating well-defined bifunctional chelators for applications in radioimmunotherapy and imaging, and processes that yield a single regioisomer are highly valuable as they can eliminate the need for challenging chromatographic separations. google.com

Advanced Applications in Biomedical Research and Diagnostics

Development of Targeted Contrast Agents for Imaging Modalities

The versatility of cDTPAa allows for its application in creating sophisticated contrast agents that can specifically target diseased tissues, thereby enhancing the diagnostic capabilities of various imaging modalities.

In MRI, contrast agents are used to improve the visibility of internal body structures. Gadolinium-based contrast agents (GBCAs) are the most commonly used, and cDTPAa is a cornerstone in their design.

The paramagnetic properties of the gadolinium ion (Gd³⁺) make it highly effective at enhancing the relaxation rate of water protons, which is the fundamental principle behind T1-weighted MRI contrast enhancement. mrimaster.com However, free Gd³⁺ is toxic to the body. Diethylenetriaminepentaacetic acid (DTPA), formed from the hydrolysis of the dianhydride, is a chelating agent that strongly binds to Gd³⁺, forming a stable, non-toxic complex that can be safely excreted from the body. mrimaster.comfrontiersin.org This chelation is crucial for the clinical use of gadolinium. mrimaster.com

The stability of the Gd-DTPA complex is a critical factor. While the thermodynamic stability of Gd-DTPA is very high, kinetic stability is also important to prevent the release of free Gd³⁺ in the body. researchgate.net Studies have shown that the dissociation of Gd³⁺ chelates is slow at physiological pH. researchgate.net The structure of the chelating ligand plays a significant role in the stability of the complex, with macrocyclic chelators generally exhibiting greater kinetic stability than linear chelators like DTPA. researchgate.net However, for the duration that the agent is in the body, DTPA forms a complex that is sufficiently stable to prevent detectable dissociation. stanford.edu

PropertyDescriptionReference
Mechanism of Action Gd³⁺ alters the T1 relaxation time of nearby water protons, increasing signal intensity in MRI images. mrimaster.com
Chelation DTPA forms a stable complex with the toxic Gd³⁺ ion, allowing for its safe use and excretion. mrimaster.comfrontiersin.org
Stability The Gd-DTPA complex exhibits high thermodynamic and sufficient kinetic stability at physiological pH to prevent significant dissociation. researchgate.netstanford.edu

To enhance the specificity of MRI contrast agents, cDTPAa can be conjugated to monoclonal antibodies (mAbs) that target specific biomarkers overexpressed on cancer cells. This approach allows for the targeted delivery of the Gd-DTPA complex to the tumor site, improving the contrast between cancerous and healthy tissue. nih.govcore.ac.uk

A notable example is the conjugation of Gd-DTPA to a humanized anti-MUC16 antibody (huAR9.6) for the imaging of pancreatic cancer. nih.gov MUC16 is a biomarker overexpressed in pancreatic ductal adenocarcinoma (PDAC). The huAR9.6-DTPA-Gd conjugate has been shown to specifically bind to MUC16-expressing pancreatic cancer cells, enabling the detection of PDAC lesions in preclinical models. nih.gov The synthesis involves reacting the antibody with cDTPAa, followed by chelation with gadolinium chloride. nih.gov Studies have shown that such antibody-Gd-DTPA conjugates can effectively detect tumor margins. nih.gov

The ratio of DTPA to antibody is a critical parameter in the conjugation process, as a high degree of conjugation can sometimes lead to a loss of antibody binding activity. researchgate.netresearchgate.net

"Smart" or responsive MRI contrast agents can be designed to report on specific enzymatic activity in the body. An example of this is the development of hyaluronan-GdDTPA conjugates for the detection of hyaluronidase, an enzyme involved in processes like angiogenesis. nih.gov

In one approach, a contrast agent was designed where Gd-DTPA was attached to hyaluronan (HA), a natural substrate for hyaluronidase. nih.gov When this conjugate is intact, the access of water to the gadolinium ion is somewhat restricted. Upon degradation of the HA backbone by hyaluronidase, the Gd-DTPA fragments are released, leading to an increase in relaxivity and a change in the MRI signal. nih.gov This dynamic change allows for the quantitative analysis of hyaluronidase activity. nih.gov

ConjugateTarget EnzymeMechanism of ActionApplication
Hyaluronan-GdDTPAHyaluronidaseEnzymatic degradation of the hyaluronan backbone releases Gd-DTPA fragments, altering the MRI signal.Non-invasive measurement of hyaluronidase activity, potentially for imaging angiogenesis. nih.gov

Conjugating Gd-DTPA to polymers offers a way to create macromolecular contrast agents with improved properties, such as longer blood retention times and higher relaxivity. researchgate.netresearchgate.net cDTPAa is a key reagent for attaching the gadolinium chelates to various biocompatible polymers. researchgate.netnih.gov

Different types of polymers have been used, including:

Poly(vinyl alcohol) (PVA): PVA-DTPA-Gd conjugates have been developed as potential MRI contrast agents. researchgate.net

PEG-g-poly(GdDTPA-co-l-cystine): This biodegradable macromolecular agent was designed as a blood pool contrast agent that can be broken down into smaller, clearable Gd complexes. acs.org

Dendrimers: These highly branched polymers can be functionalized with a large number of Gd-DTPA units on their surface, leading to a significant increase in r1 relaxivity compared to small-molecule agents. nih.govmdpi.com

pH-responsive polymeric micelles: These have been developed as cancer-recognizable MRI contrast agents that enhance the T1 MR signal in the acidic tumor microenvironment. nih.gov

These polymer-based agents can also be further modified with targeting ligands to direct them to specific tissues or cells. researchgate.net

Beyond MRI, cDTPAa is crucial for the development of radiopharmaceuticals for nuclear imaging techniques like SPECT and PET. mdpi.com These techniques rely on the detection of gamma rays emitted from radionuclides. cDTPAa acts as a bifunctional chelator, linking these radionuclides to targeting molecules, most commonly antibodies. mdpi.comnih.gov

The choice of radionuclide depends on the imaging modality and the pharmacokinetic properties of the targeting molecule. acs.org For SPECT imaging, isotopes like Indium-111 (¹¹¹In) are often used, while for PET, positron emitters such as Copper-64 (⁶⁴Cu) are employed. nih.govnih.govnih.gov

The process involves conjugating cDTPAa to an antibody, followed by radiolabeling with the desired metallic radionuclide. nih.gov This creates a radioimmunoconjugate that can specifically target and visualize disease sites. For example, ¹¹¹In-DTPA has been used in cisternography for evaluating normal pressure hydrocephalus. nih.gov Furthermore, antibodies targeting HER2 have been labeled with ¹¹¹In using a DTPA linker for SPECT imaging of breast cancer xenografts. nih.gov Similarly, antibodies targeting EGFR have been explored with ⁶⁴Cu for PET imaging. researchgate.net

The development of these targeted radiopharmaceuticals is a significant area of research in oncology for non-invasive diagnosis and monitoring of diseases. mdpi.comresearchgate.net

Radiopharmaceutical Development for SPECT/PET Imaging

Drug Delivery System Design and Engineering

Beyond radiolabeling, DTPA dianhydride and its derivatives are integral components in the design of sophisticated drug delivery systems (DDS). Its chemical functionality allows it to be incorporated into various nanocarriers to improve drug loading, targeting, and release profiles.

DTPA derivatives can be used to construct nanocarriers like liposomes and polymer nanoparticles for encapsulating therapeutic agents. nih.govnih.gov Encapsulation protects the drug from premature degradation in the bloodstream and reduces systemic toxicity. nih.gov The release of the encapsulated drug can be controlled by the design of the nanocarrier. nih.gov For instance, in polymer-based systems, the drug can be covalently linked to the polymer backbone via bonds that are stable in circulation but cleave under specific conditions found at the target site, such as a lower pH in the tumor microenvironment. nih.gov This strategy allows for a sustained and targeted release of the therapeutic agent. mdpi.com

A significant application of DTPA is in creating liver-specific drug delivery systems. The asialoglycoprotein receptor (ASGP-R) is abundantly expressed on the surface of liver parenchymal cells (hepatocytes) and recognizes terminal galactose residues. imrpress.com This provides a mechanism for active targeting to the liver.

Researchers have synthesized novel lipid derivatives by combining DTPA with molecules like distearoyl phosphatidylethanolamine (DSPE) and then attaching galactose moieties. nih.govsemanticscholar.org This creates a tetravalent galactosylated DTPA-DSPE (4Gal-DTPA-DSPE) conjugate that can be incorporated into liposomes. nih.gov These "galactosylated liposomes" are specifically designed to target hepatocytes. rsc.org Studies using doxorubicin (DOX), an anticancer drug, encapsulated within these targeted liposomes demonstrated enhanced intracellular uptake into liver cancer cells (HepG2) via ASGP-R-mediated endocytosis. nih.gov

Table 2: Characteristics of Hepatocyte-Targeting Galactosylated Liposomes

Feature Description Finding
Targeting Ligand Galactose Specifically binds to the asialoglycoprotein receptor on hepatocytes. nih.gov
Carrier Liposome Encapsulates the therapeutic agent (e.g., Doxorubicin). nih.gov
Linker Component DTPA-DSPE Anchors the galactose ligands to the liposome surface. nih.gov
Cellular Uptake Receptor-mediated endocytosis 4Gal-liposomes facilitated greater intracellular uptake of DOX into HepG2 cells compared to non-galactosylated liposomes. nih.gov
In Vitro Efficacy Cytotoxicity assay The cell proliferation inhibition effect was higher for 4Gal-liposomes than for conventional liposomes. nih.gov

| Pharmacokinetics | Rat studies | 4Gal-liposomes displayed slower clearance from systemic circulation. nih.gov |

Synthetic polymers are widely investigated as nanocarriers for cancer therapy due to their unique physicochemical properties that allow for high drug encapsulation efficiency and controlled release. nih.govmdpi.com Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA), poly(ε-caprolactone) (PCL), and poly(ethylene glycol) (PEG) are commonly used. mdpi.comencyclopedia.pub

DTPA dianhydride can be incorporated into these polymer-based systems as a versatile linker or functional component. For example, it can be conjugated to the polymer backbone to provide chelating sites for radiometals, thus creating a theranostic nanocarrier that combines drug delivery with in vivo imaging capabilities. The polymer matrix protects the encapsulated drug, while surface modifications can be added to target the nanocarrier to specific tissues. mdpi.comnih.gov The degradation of the polymer matrix or the cleavage of specific linkers then facilitates the controlled release of the therapeutic agent at the desired site. nih.gov

Bioconjugation for Biosensing and Bioassay Development

Diethylenetriaminepentaacetic dianhydride (DTPA-DA) is a versatile bifunctional chelating agent extensively utilized in biomedical research for the development of biosensors and bioassays. Its utility stems from its ability to form stable complexes with various metal ions, particularly lanthanides, and its capacity for covalent attachment to biomolecules such as proteins, antibodies, and nucleic acids. This bioconjugation capability allows for the creation of sophisticated molecular probes and assay systems with high sensitivity and specificity.

Luminescent Lanthanide Chelates for Fluorescence Applications

Luminescent lanthanide chelates are powerful tools in fluorescence-based applications due to their unique photophysical properties, including long luminescence lifetimes, large Stokes shifts, and narrow, line-like emission spectra. nih.govnih.govwikipedia.org These characteristics enable time-resolved fluorescence detection, which effectively minimizes background interference from autofluorescence in biological samples, thereby enhancing assay sensitivity. nih.govnih.gov

DTPA-DA serves as a crucial precursor for synthesizing these luminescent probes. By reacting DTPA-DA with a sensitizing chromophore, or "antenna," a ligand is created that can both chelate a lanthanide ion (such as europium (Eu³⁺) or terbium (Tb³⁺)) and efficiently absorb excitation energy. nih.govosti.gov This absorbed energy is then intramolecularly transferred to the chelated lanthanide ion, which subsequently emits its characteristic luminescence. nih.govacs.org The dianhydride functionality of DTPA-DA allows for the covalent attachment of these chelates to biomolecules, creating specific labels for various bioanalytical assays. nih.gov

A notable example is the development of DTPA-cs124, a ligand synthesized by reacting DTPA-DA with the sensitizer carbostyril 124. nih.gov This chelate forms highly luminescent complexes with both Eu³⁺ and Tb³⁺ and can be further modified for conjugation to proteins and DNA. nih.gov The design of such chelates is critical, with the proximity of the antenna to the metal ion influencing the efficiency of energy transfer. nih.gov

Lanthanide IonTypical Excitation Wavelength (nm)Typical Emission Wavelength (nm)Key Features for Fluorescence Applications
Europium (Eu³⁺)~340615Long luminescence lifetime, sharp emission peak. nih.gov
Terbium (Tb³⁺)~340490, 545Multiple sharp emission peaks, long lifetime. nih.gov
Samarium (Sm³⁺)~340565, 595, 645Used in multiplexing applications. nih.gov
Dysprosium (Dy³⁺)~350480, 575Utilized in multiplexed assays. nih.gov

Energy Transfer Measurements in Biological Systems

The unique luminescent properties of lanthanide chelates derived from DTPA-DA make them excellent donors in Förster Resonance Energy Transfer (FRET) and Luminescence Resonance Energy Transfer (LRET) measurements. osti.govacs.org These techniques are powerful tools for studying molecular interactions, conformational changes, and spatial relationships in biological systems. osti.gov

In a typical LRET experiment, a lanthanide chelate-labeled biomolecule (the donor) transfers its excitation energy to a nearby acceptor fluorophore on another biomolecule. The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, making it a "molecular ruler" for measuring intramolecular and intermolecular distances. acs.org The long luminescence lifetime of the lanthanide donor allows for time-gated detection, which separates the FRET signal from the short-lived background fluorescence of the acceptor and other components in the sample, significantly improving the signal-to-noise ratio. nih.gov

DTPA-based chelates are particularly useful in these applications because they can be readily coupled to a wide variety of biomolecules to create specific probes for studying the structure, conformation, and interactions of macromolecules. osti.gov

Immunoassay Development (e.g., Bead-based Assays)

DTPA-DA has been instrumental in the development of various immunoassay formats, including bead-based assays, which offer advantages in terms of multiplexing and automation. nih.govmdpi.com In these assays, DTPA-DA is used to conjugate antibodies or antigens to solid supports like paramagnetic beads. nih.gov

One of the most commercially successful applications is the Dissociation-Enhanced Lanthanide Fluoroimmunoassay (DELFIA®). nih.govnih.gov In this heterogeneous assay format, a non-luminescent DTPA derivative is used to carry a lanthanide ion tag throughout the immunoassay. nih.gov After the immunological reaction and washing steps, the lanthanide is released from the DTPA chelate under acidic conditions and then forms a new, highly luminescent chelate with an enhancement solution, which is then measured using time-resolved fluorometry. nih.gov This dissociation and enhancement step amplifies the signal and contributes to the high sensitivity of the assay. instras.com

Recent advancements in bead-based immunoassays leverage multiplexed platforms where different sets of beads, each coated with a specific capture molecule, are used to simultaneously detect multiple analytes in a single sample. nih.govnih.gov The use of DTPA-DA and its derivatives for labeling detection antibodies with lanthanide chelates is a key component of these highly sensitive and high-throughput analytical systems. nih.gov

Chelation Therapy Research

The strong metal-chelating properties of DTPA, the parent compound of DTPA-DA, have led to extensive research into its potential for chelation therapy. Chelation therapy involves the administration of a chelating agent to remove excess or toxic metals from the body.

Iron Chelation for Overload Conditions

Iron overload, a condition that can result from genetic disorders like hemochromatosis or from repeated blood transfusions in patients with certain anemias, can lead to significant organ damage due to the catalytic role of free iron in the formation of reactive oxygen species. nih.govresearchgate.netscienceopen.com Chelation therapy is a cornerstone of treatment for managing iron overload. scienceopen.commdpi.com

Research has focused on modifying DTPA to enhance its efficacy and cell permeability for iron chelation. For instance, a conjugate of DTPA and D-deoxy-glucosamine (DTPA-DG) was synthesized to facilitate its entry into cells via glucose transporter systems. nih.gov In a study using a human hepatocellular carcinoma (HEPG2) cell line with induced iron overload, DTPA-DG demonstrated a significant capacity to reduce the iron burden. nih.gov The results suggested that DTPA-DG was more potent than the standard iron chelator deferoxamine (DFO) in sequestering intracellular iron deposits with no profound toxic effects observed in the study. nih.gov

ChelatorKey Research FindingReference
DTPA-DGShowed a remarkable capacity to reduce iron burden in iron-overloaded HEPG2 cells. nih.gov nih.gov
DTPADemonstrated a correlation between iron excretion after administration and the size of body iron stores in patients with iron overload. nih.gov nih.gov
Gd-DTPAFound to have an iron-mobilizing effect, particularly in conditions of iron overload combined with impaired renal function. nih.gov nih.gov

Heavy Metal Sequestration and Remediation

Beyond its applications in medicine, the strong chelating ability of DTPA and its derivatives has been explored for the sequestration and remediation of heavy metals from the environment. chemimpex.com Heavy metal contamination of water sources is a significant environmental and health concern. mdpi.commdpi.com

DTPA-based compounds can effectively bind to a range of toxic heavy metal ions, forming stable, water-soluble complexes that can be removed from contaminated sources. chemimpex.com Research has demonstrated the potential of DTPA and its derivatives in water treatment processes. chemimpex.com For example, a study on the removal of barium sulfate scale, which can be problematic in industrial settings, showed that a pentasodium salt of DTPA was effective in dissolving the scale through chelation. rsc.org Another study demonstrated the high efficiency of a modified hydroxyapatite doped with a phosphonic acid analog of DTPA for the removal of lead ions from water. nih.gov

The versatility of DTPA-DA in forming conjugates also allows for the development of novel materials for heavy metal removal. By immobilizing DTPA onto solid supports, such as resins or nanoparticles, reusable materials for the continuous removal of heavy metals from industrial effluents can be created. mdpi.com

Applications in Materials Science and Environmental Remediation

Polymer and Resin Synthesis and Modification

DTPA-DA serves as a critical agent for modifying existing polymers and synthesizing new ones, imparting chelating properties and creating cross-linked networks. acs.org

As a bifunctional molecule, DTPA-DA can chemically join two or more molecules through covalent bonds, a process known as cross-linking. nih.govthermofisher.com This is a primary method for enhancing the physicochemical properties of polymers and biopolymers, including their mechanical strength, thermal stability, and resistance to degradation. mdpi.com The reaction of DTPA-DA with functional groups on polymer chains, such as the amino groups of proteins, results in the formation of new bonds that create a stable, three-dimensional network. nih.govnih.gov

Research using porcine insulin (B600854) as a model protein has demonstrated that the reaction with the cyclic dianhydride of DTPA can yield products with intermolecular cross-linking. nih.gov This reactivity allows for the reliable preparation of macromolecules conjugated with DTPA. nih.gov The process involves the dianhydride acting as a bifunctional reagent, creating stable linkages. nih.gov This cross-linking capability is fundamental to developing advanced materials where the integration of a strong chelating agent into a polymer matrix is desired.

Metal Ion Sequestration and Separation Technologies

The primary function of the DTPA group is to form stable complexes with a wide range of metal ions. By incorporating DTPA-DA into various solid supports, materials with a high capacity for metal ion sequestration can be engineered for separation and remediation technologies.

The separation and recovery of rare earth elements (REEs) are critical due to their increasing use in modern technology. digitellinc.com Separation processes often utilize the subtle differences in how REEs form complexes with chelating agents like DTPA. In systems designed for the mutual separation of REEs, it has been found that when a sufficient quantity of DTPA is present, the separation factor is not significantly affected by pH. iaea.org The separation is primarily driven by the complex formation with DTPA and the extraction reaction. iaea.org

DTPA-DA is instrumental in creating the functional materials for these separation systems. It is used to chemically bond the DTPA chelator onto solid supports, such as organosilica. digitellinc.com These functionalized materials are then packed into columns for solid-liquid extraction processes, a technique with advantages in evaluating selectivity and reusability. digitellinc.com This approach is explored for separating individual lanthanides from mixed solutions and recovering valuable elements from industrial waste streams. digitellinc.comiaea.org

Heavy metal contamination in water poses a significant threat to ecosystems and human health. acs.org Adsorption is considered an efficient and economical method for removing heavy metal ions from aqueous solutions. nih.govmdpi.com The effectiveness of an adsorbent can be dramatically enhanced by modifying its surface with powerful chelating agents. researchgate.netnih.gov

DTPA-DA is used to functionalize various adsorbent materials, including covalent organic frameworks and basic alumina, to create highly effective systems for capturing heavy metals. acs.orgresearchgate.net The anhydride (B1165640) groups react with the adsorbent's surface, covalently attaching the DTPA moiety, which then acts as a binding site for metal ions. acs.org A covalent organic framework functionalized with DTPA demonstrated exceptional performance in the co-adsorption and removal of Copper(II) (Cu(II)) from water. acs.org Research shows that these modified materials can maintain stable performance across different environmental conditions and can be regenerated for multiple cycles. acs.org

Table 1: Adsorption Capacities of a DTPA-Functionalized Covalent Organic Framework (TpBD-SO3H/OH-DTPA) for Various Pollutants
PollutantMaximum Adsorption Capacity (mg g⁻¹)Source
Copper(II) (Cu(II))513.7 acs.org
Ciprofloxacin (CIP)424.5 acs.org
Norfloxacin (NOR)392.4 acs.org

Functional Materials for Analytical Chemistry

DTPA-DA also plays a role in the development of functional materials for analytical applications. Its ability to introduce a strong chelator into other structures is utilized in various analytical techniques for the detection and quantification of metal ions. nih.govfishersci.ca

A key application is in quality control and purity assessment. A capillary electrophoretic (CE) method has been developed specifically to assess the purity of DTPA-DA and quantify its major degradation products. nih.gov The method involves a controlled derivatization of the dianhydride to form a diamide, which is then complexed with a known metal ion, Zinc(II) (Zn2+). nih.gov The resulting stable complex can be detected with high sensitivity using UV absorbance, allowing for a fast and reliable assay of the highly reactive dianhydride intermediate. nih.gov This use of DTPA-DA's own reactivity to create a detectable complex underscores its utility in developing precise analytical methods.

Detection and Quantification of Metal Ions

The capacity of Diethylenetriaminepentaacetic acid (DTPA) to form stable complexes with a wide array of metal ions is fundamental to its application in their detection and quantification. The dianhydride form, Diethylenetriaminepentaacetic dianhydride (DTPA-DA), serves as a critical reagent for covalently attaching the DTPA chelating group to various substrates, thereby creating sophisticated materials and systems designed for analytical purposes. These functionalized materials are employed in diverse methodologies, from advanced analytical techniques to novel sensor development, for identifying and measuring metal ion concentrations in various, including environmental, matrices.

The operational principle behind these applications lies in the specific and high-affinity binding between the DTPA moiety and target metal ions. Once the DTPA-DA is used to anchor the chelating agent onto a surface or molecule, this functionalized material can selectively capture metal ions from a sample. The subsequent detection and quantification can be achieved through several mechanisms. For instance, in electrochemical sensors, the binding of a metal ion at a DTPA-functionalized electrode can alter its electrical properties, such as potential or current, in a manner that is proportional to the metal's concentration rsc.orgepa.govpsu.eduresearchgate.net. In other systems, this binding event can trigger a measurable optical response, such as a change in color or fluorescence.

Detailed Research Findings

Research has demonstrated the utility of DTPA in the sensitive detection of toxic heavy metals. A notable example is the development of an immunoassay for cadmium (Cd). In this approach, a polyclonal antibody was specifically raised to recognize the Cadmium-DTPA complex tandfonline.com. This demonstrates that the chelate formed by DTPA and a metal ion can be sufficiently unique to serve as a hapten, eliciting a specific biological recognition event that can be harnessed for highly selective detection. The synthesis of the immunogen involved conjugating DTPA to a carrier protein and then introducing cadmium to form the stable Cd-DTPA-protein complex, a process for which DTPA-DA is an ideal starting reagent for the initial conjugation tandfonline.com. This method allows for the quantification of cadmium by observing the competitive binding of the antibody to the Cd-DTPA complex in a sample versus a labeled standard.

Beyond immunoassays, DTPA-functionalized materials are central to chromatographic separation and quantification of metal ions, particularly in the context of environmental remediation and resource recovery. Silica (B1680970) particles, both nano- and micro-sized, have been successfully functionalized with DTPA-derived ligands acs.orgresearchgate.netslu.se. DTPA-DA is instrumental in this process, enabling the robust grafting of the chelating ligand onto the silica surface. These functionalized particles exhibit high capacity and rapid kinetics for adsorbing metal ions. They can be packed into columns for chromatographic applications, allowing for the separation and subsequent quantification of individual metal species from a mixed sample. For example, studies have shown effective separation of various rare earth elements (REEs) using these materials acs.orgslu.se. The quantification is typically achieved by eluting the separated ions from the column and measuring their concentration using techniques like inductively coupled plasma mass spectrometry (ICP-MS).

The table below summarizes the findings from a study on a polyclonal antibody-based immunoassay for cadmium detection, which relies on the formation of the Cd-DTPA complex.

Table 1: Performance Characteristics of an Immunoassay for Cadmium-DTPA Complex

Parameter Finding Source
Analyte Cadmium (as Cd-DTPA complex) tandfonline.com
Recognition Element Polyclonal Antibody against Cd-DTPA tandfonline.com
Methodology Indirect Competitive Enzyme-Linked Immunosorbent Assay (ELISA) tandfonline.com

| Coating Antigen | Cd-DTPA-BSA (Bovine Serum Albumin) | tandfonline.com |

The next table details the application of DTPA-functionalized silica microparticles in the chromatographic separation of rare earth elements, a process that inherently involves the quantification of the separated metal ions.

Table 2: Chromatographic Separation of Rare Earth Elements using DTPA-Functionalized Silica Microparticles

Parameter Details Source
Stationary Phase DTPA-functionalized porous silica microparticles acs.orgslu.se
Target Analytes Lanthanum(III), Cerium(III), Praseodymium(III), Neodymium(III), Dysprosium(III) acs.org
Separation Principle Gradient elution chromatography based on differential affinity for DTPA ligand acs.org
Eluent Nitric Acid (HNO₃) concentration gradient (0 to 0.15 M) acs.org
Quantification Method Post-column analysis (e.g., ICP-MS) acs.org

| Column Stability | Stable performance over more than 50 experimental cycles | acs.orgresearchgate.net |

These examples underscore the role of DTPA-DA in creating tailored materials for the precise detection and quantification of metal ions, which is crucial for environmental monitoring and the management of contaminated sites researchgate.netresearchgate.net.

Theoretical and Computational Studies on Diethylenetriaminepentaacetic Dianhydride and Its Complexes

Molecular Modeling of Chelation and Complexation Reactions

Molecular modeling, particularly through molecular dynamics (MD) simulations, allows for the investigation of the dynamic processes of chelation and complexation at an atomic level. Such simulations can replicate the interactions between a ligand and metal ions in a system, providing insights into the mechanisms of complex formation.

In a typical simulation, the system containing the chelating agent, metal ions, and solvent molecules is allowed to evolve over time, tracking the trajectories of all atoms. Analysis of these trajectories, often through tools like the radial distribution function (RDF), reveals key aspects of the chelation process. The RDF can quantify the probability of finding an atom of one type at a certain distance from an atom of another type, thus identifying the primary binding sites and the strength of interactions. arxiv.org

For example, in simulations involving DTPA, the carbonyl groups are often identified as significant interaction sites for metal ions. arxiv.org The simulations can also elucidate the role of the solvent and the conformational changes the ligand undergoes upon binding to a metal ion. arxiv.org Although these studies focus on DTPA, the fundamental principles of chelation involving the carboxyl and amine groups are directly relevant to the complexes formed from DTPA-DA after its reaction and opening of the anhydride (B1165640) rings.

Table 1: Key Parameters in Molecular Dynamics Simulations of Chelation

ParameterDescriptionRelevance to Chelation Studies
Force Field A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms.Determines the accuracy of the modeled intermolecular and intramolecular interactions.
Radial Distribution Function (RDF) Describes how the density of surrounding matter varies as a function of distance from a reference particle.Identifies the key atoms involved in the chelation and their average distances to the metal ion.
Coordination Number The number of atoms directly bonded to a central atom.Defines the geometry of the metal complex.
Binding Energy The energy released upon the formation of a bound state.Indicates the stability of the metal-ligand complex.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. nih.gov It allows for the calculation of various electronic properties, which are crucial for understanding the reactivity of a molecule like DTPA-DA. DFT studies can provide insights into the distribution of electrons within the molecule, identifying regions that are susceptible to nucleophilic or electrophilic attack.

While specific DFT studies on DTPA-DA are scarce, the principles of DFT can be applied to understand its reactivity. The anhydride groups in DTPA-DA are highly electrophilic due to the presence of two carbonyl groups attached to a common oxygen atom. DFT calculations could precisely quantify the partial positive charges on the carbonyl carbons, confirming their high reactivity towards nucleophiles such as the amine groups on proteins. nih.govnih.gov

Furthermore, DFT is extensively used to study the electronic structure of DTPA-metal complexes. frontiersin.org These studies can calculate properties such as bond lengths, bond angles, and the energies of molecular orbitals (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). frontiersin.org The energy gap between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and stability of the complex. frontiersin.org For instance, DFT calculations on Cu(II) and Pb(II) complexes with DTPA have been used to propose their geometries, with the Cu(II) complex adopting a distorted octahedral arrangement. frontiersin.org

Table 2: Key Electronic Properties from DFT Calculations

PropertyDescriptionSignificance for Reactivity
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Relates to the ability of a molecule to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Relates to the ability of a molecule to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap generally indicates higher reactivity.
Mulliken Atomic Charges A method for estimating the partial atomic charges in a molecule.Identifies electrophilic and nucleophilic centers.

Simulation of Ligand-Metal Ion Interactions and Stability Constants

The stability of the complexes formed by a chelating agent is a critical factor in its effectiveness. The stability constant (log K) is a quantitative measure of the affinity of a ligand for a metal ion. Computational methods, including DFT and molecular dynamics, can be used to predict these stability constants. researchgate.netnih.gov

The prediction of stability constants from first principles is a challenging task as it requires the accurate calculation of the free energy change of the complexation reaction in solution. researchgate.net This involves calculating the energies of the solvated ligand, metal ion, and the resulting complex. Despite the complexity, theoretical schemes have been developed that can predict stability constants with reasonable accuracy. nih.gov

Experimental data shows that DTPA forms highly stable complexes with a wide range of metal ions. nih.gov For example, the log K for the Pb²⁺-DTPA complex is reported to be 18.8. nih.gov Computational simulations can help to understand the factors contributing to this high stability, such as the number of donor atoms involved in chelation and the conformational arrangement of the ligand around the metal ion.

While direct simulations of the stability constants for DTPA-DA are not available, studies on DTPA and its derivatives provide valuable insights. For instance, the stability constants of lanthanide(III) complexes with DTPA derivatives have been determined and compared, revealing how modifications to the DTPA backbone affect the stability of the resulting complexes. osti.gov

Conformational Analysis of DTPA-DA and its Derivatives

The three-dimensional structure, or conformation, of a chelating agent and its derivatives is crucial for its ability to bind to metal ions. Conformational analysis involves identifying the stable arrangements of atoms in a molecule and the energy barriers between them. chemistrysteps.com

For a flexible molecule like DTPA-DA, with its multiple single bonds, a vast number of conformations are possible. Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to explore the potential energy surface of the molecule and identify the low-energy (i.e., most stable) conformations.

Studies on DTPA and its metal complexes have shown that the ligand wraps around the metal ion, adopting a specific conformation to maximize the coordination. arxiv.org The conformation of the unbound ligand in solution is also important as it determines the pre-organization of the ligand for metal binding. Computational studies can provide detailed information on the preferred conformations of DTPA derivatives in solution and how these conformations change upon complexation. osti.gov

Future Research Directions and Emerging Applications

Integration of DTPA-DA in Multifunctional Nanosystems

The integration of Diethylenetriaminepentaacetic dianhydride (DTPA-DA) is a cornerstone in the development of multifunctional nanosystems, which combine diagnostic and therapeutic capabilities into a single platform. nih.govnih.gov DTPA-DA's primary role is that of a powerful chelating agent and a versatile linker, enabling the attachment of various functional components to a nanoparticle core. mdpi.comchemimpex.com

Researchers have successfully used DTPA-DA to functionalize a range of nanoparticles, including those based on iron oxide (Fe₃O₄), gold (Au), and mesoporous silica (B1680970). mdpi.comnih.govresearchgate.net For instance, DTPA-DA can be used as a cross-linking agent in the synthesis of polymer coatings for iron oxide nanoparticles. mdpi.com These coatings can then be used to chelate diagnostic metal ions, such as gadolinium (Gd³⁺) for Magnetic Resonance Imaging (MRI), while the nanoparticle core provides magnetic properties. mdpi.comacs.org This creates a "theranostic" system capable of both imaging and targeted therapy. mdpi.com

In one notable application, gold nanoparticles were functionalized with a conjugate of DTPA and cysteine, which then chelated gadolinium. nih.gov The resulting multimodal nanoparticles, with an average size of 14 nm, exhibited high R1 relaxivity for MRI and X-ray attenuation for computed tomography (CT), demonstrating their potential as a T1 multimodal CT/MR contrast agent. nih.gov The ability to coat various nanocrystal cores, regardless of their size or shape, with shells that can be made ferromagnetic or paramagnetic, opens up extensive possibilities for creating custom multifunctional nanoparticles. rsc.org These systems can be designed to carry imaging agents, therapeutic drugs, and targeting molecules simultaneously, paving the way for highly specific and effective medical interventions. nih.govnih.govliverpool.ac.uk

Table 1: Examples of DTPA-DA in Multifunctional Nanosystems

Nanoparticle Core Functional Component Attached via DTPA-DA Resulting Functionality Reference
Iron Oxide (Fe₃O₄) Polycyclodextrin layer with chelated Gadolinium (Gd³⁺) MRI Contrast Agent, Drug Carrier mdpi.com
Gold (Au) Cysteine-DTPA conjugate with chelated Gadolinium (Gd³⁺) Multimodal CT/MR Contrast Agent nih.gov
Polysuccinimide Methoxy-poly(ethylene glycol) and chelated Gadolinium (Gd³⁺) MRI Contrast Agent acs.org
Mesoporous Silica Titania pore-blocking and surface coating Shielded Carrier for Fluorescent Dyes researchgate.net

Advanced Smart Materials Development with DTPA-DA Functionality

DTPA-DA is increasingly being explored for the creation of "smart" or stimuli-responsive materials. These are advanced materials engineered to undergo significant changes in their physical or chemical properties in response to specific external triggers. rsc.orgnih.govnih.gov The incorporation of DTPA-DA into polymer structures can impart sensitivity to stimuli such as pH, temperature, and the presence of specific metal ions. ihmc.usmdpi.com

Stimuli-responsive polymers can be designed as hydrogels, micelles, or polymersomes that can, for example, release an encapsulated drug when they encounter the slightly acidic environment of a tumor. nih.govnih.govihmc.us The carboxylic acid groups of the DTPA moiety are sensitive to pH changes, which can alter the hydrophilicity and conformation of the polymer, triggering the release of a payload. ihmc.us

Another area of development is in self-healing materials. While research has focused on mechanisms like Diels-Alder reactions, the fundamental principle involves creating dynamic bonds that can reform after being broken. mdpi.comwiley-vch.de The ability of DTPA-DA to form reversible cross-links through metal-ligand coordination is a promising avenue. In such a system, the DTPA units within a polymer matrix could chelate metal ions, creating cross-links. If the material is damaged, these coordination bonds could dissociate and then reform, effectively "healing" the crack. This approach offers the potential for materials that can undergo multiple healing cycles. mdpi.comwiley-vch.denih.gov

Table 2: Stimuli-Responsive Systems and Potential DTPA-DA Integration

Stimulus Responsive Polymer System Potential Role of DTPA-DA Reference
pH Hydrogels, Micelles Provides pH-sensitive carboxylic groups to trigger swelling or disassembly. ihmc.usmdpi.com
Temperature PNIPAAm-based polymers Can be integrated into copolymers to add metal-chelating capabilities. ihmc.us
Redox Potential Polymers with disulfide bonds DTPA-DA can be used to conjugate redox-sensitive molecules. nih.gov
Metal Ions Coordination polymers Acts as the chelating unit to form reversible, stimuli-responsive cross-links. chemimpex.com

Exploration of Novel Therapeutic and Diagnostic Paradigms

The unique chelating ability of DTPA-DA is central to pioneering new strategies in medical therapeutics and diagnostics, particularly in the field of radiopharmaceuticals. researchgate.netnih.gov DTPA-DA serves as a bifunctional chelator, a molecule that can stably bind to a metal radionuclide on one end and be attached to a targeting molecule (like an antibody or peptide) on the other. researchgate.netresearchgate.net This allows for the precise delivery of radiation to diseased tissues, such as tumors, for either diagnostic imaging (e.g., SPECT or PET) or targeted radionuclide therapy. researchgate.netresearchgate.netnih.gov

The stability of the complex formed between the DTPA moiety and the radiometal is crucial, as it prevents the toxic release of free radionuclides into the body. researchgate.net DTPA is considered an excellent chelator for radionuclides like Indium-111 (¹¹¹In) and has been successfully conjugated to targeting molecules like folate to create tumor-targeted radiopharmaceuticals. researchgate.netnih.gov Studies have shown that [¹¹¹In]DTPA-folate is rapidly excreted through the kidneys, which is a favorable characteristic for reducing background signal in imaging applications. nih.gov

In MRI, DTPA-DA is used to create macromolecular contrast agents. By attaching DTPA-chelated gadolinium (Gd-DTPA) to polymers or proteins, larger molecules are formed that remain in the bloodstream longer, acting as blood pool agents. acs.org Furthermore, conjugating Gd-DTPA to targeting ligands, such as an anti-EGFR-iRGD bispecific protein, has been shown to improve tumor targeting and enhance the MRI signal in cancerous tissues. nih.gov This approach combines the diagnostic power of MRI with molecular targeting to enable earlier and more accurate cancer detection. nih.gov

Table 3: DTPA-DA in Therapeutic and Diagnostic Applications

Application Area Specific Use Radionuclide/Metal Ion Targeting Moiety Example Reference
Radiopharmaceuticals SPECT/PET Imaging, Radionuclide Therapy ¹¹¹In, ⁹⁹mTc, ¹⁷⁷Lu Folate, Antibodies researchgate.netnih.govnih.gov
MRI Contrast Agents Blood Pool Imaging, Targeted Imaging Gadolinium (Gd³⁺) Anti-EGFR-iRGD protein acs.orgnih.gov
Theranostics Combined Imaging and Therapy Gadolinium (Gd³⁺), ¹⁷⁷Lu Peptides, Polymers mdpi.comnih.gov
Heavy Metal Chelation Treatment for internal contamination Plutonium, Americium, Curium N/A cdc.gov

Sustainable Synthesis and Application Approaches

In line with the growing emphasis on green chemistry, research is underway to develop more sustainable methods for the synthesis and application of DTPA-DA and its precursors. rsc.orgmdpi.comijpsjournal.com The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical processes. rsc.orgjocpr.comjptcp.com For the synthesis of DTPA, this could involve replacing traditional hazardous solvents with safer alternatives like water or bio-based solvents, and optimizing reaction conditions to reduce energy consumption and by-product formation. jocpr.comjptcp.comchemicalbook.com Exploring biocatalysis or solvent-free reaction conditions are other potential avenues for a greener synthesis pathway. mdpi.com

The applications of DTPA-DA are also being viewed through a sustainability lens. One significant area is environmental remediation. Materials functionalized with DTPA have shown high efficacy in removing heavy metal pollutants from contaminated water. chemimpex.comresearchgate.netnih.gov For example, a biosorbent created by modifying lettuce leaves, an agricultural byproduct, with carboxymethyl cellulose (B213188) and DTPA demonstrated a high capacity for removing lead (Pb²⁺) ions from industrial wastewater. researchgate.netnih.gov This approach not only provides an effective solution for water treatment but also upcycles agricultural waste, contributing to a circular economy. researchgate.netnih.gov Similarly, the development of bio-based chain extenders as alternatives to petroleum-derived chemicals in polymer recycling represents another sustainable application strategy where DTPA-DA's chemical functionalities could be adapted. polimi.it

Table 4: Green Chemistry Principles and Sustainable DTPA-DA Approaches

Green Chemistry Principle Application to DTPA-DA Synthesis/Use Specific Example Reference
Waste Prevention Optimizing synthesis to reduce by-products. Modifying reaction stoichiometry and conditions. jocpr.comjptcp.com
Safer Solvents Use of water or bio-solvents instead of hazardous organic solvents. Aqueous synthesis routes for DTPA precursors. jocpr.comchemicalbook.com
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure. Exploring flow chemistry or microwave-assisted synthesis. jptcp.com
Use of Renewable Feedstocks Creating functional materials from biological waste. DTPA-modified lettuce leaves for lead removal from wastewater. researchgate.netnih.gov
Catalysis Using catalysts to improve reaction efficiency and reduce waste. Investigating enzymatic routes for precursor synthesis. mdpi.comijpsjournal.com

Q & A

Basic Research Questions

Q. How can researchers assess the purity of DTPA-DA and distinguish it from degradation products?

  • Methodology : Capillary electrophoresis (CE) with UV detection at 200 nm is a validated approach for separating DTPA-DA from its degradation products, such as monoanhydride (DTPA-MA) and free DTPA. The method involves derivatization of DTPA-DA into a diamide, complexation with Zn²⁺, and subsequent CE analysis. This technique achieves linearity (R² > 0.99), precision (RSD < 2%), and accuracy (recovery 98–102%) .
  • Key Consideration : Degradation products can form during storage or synthesis, necessitating regular purity checks to ensure reagent reliability in downstream applications.

Q. What are the recommended storage conditions for DTPA-DA to minimize degradation?

  • Methodology : Store DTPA-DA in a cool, dry environment under inert gas (e.g., argon) to prevent hydrolysis. Solutions should be prepared in anhydrous solvents like dimethylformamide (DMF) and used immediately to avoid moisture-induced hydrolysis .
  • Data Insight : Hydrolysis rates increase significantly in aqueous media, with DTPA-MA and free DTPA detectable within hours under ambient conditions .

Q. How can researchers quantify DTPA-DA degradation during conjugation reactions?

  • Methodology : Use spectrophotometric analysis at 275 nm in DMF to monitor degradation. A linear calibration curve (0.1–10 mM) with a detection limit of 0.05 mM allows real-time tracking of anhydride stability during reactions .

Advanced Research Questions

Q. How can cross-linking artifacts during DTPA-DA conjugation to antibodies be mitigated?

  • Methodology : Replace cyclic DTPA dianhydride (cDTPA) with monoreactive derivatives like maleimide-DTPA (MDTPA). MDTPA avoids intramolecular cross-linking in antibodies, as shown by SDS-PAGE analysis, while maintaining high radiochemical yields (e.g., 95% for ¹¹¹In labeling). This preserves antibody integrity and improves in vivo stability .
  • Data Contradiction : Traditional cDTPA induces cross-linking, reducing target specificity and increasing renal retention. MDTPA resolves this but requires optimization of molar ratios (e.g., 2:1 MDTPA:antibody) .

Q. What experimental design strategies optimize DTPA-DA conjugation to biomolecules?

  • Methodology : Apply Box-Behnken design to optimize reaction parameters (e.g., pH, temperature, molar ratios). For example, a study using steepest ascent methods achieved 85% conjugation efficiency by balancing DTPA-DA concentration (2–5 mM) and reaction time (2–4 hours) .
  • Key Variables : pH (7.4–8.5), buffer choice (e.g., borate vs. phosphate), and chelator-to-protein ratio critically influence yield and reproducibility .

Q. How does DTPA-DA compare to DOTA for gadolinium (Gd³⁺) chelation in MRI contrast agents?

  • Methodology : Evaluate thermodynamic stability (log K) and kinetic inertness. DOTA exhibits higher Gd³⁺ binding affinity (log K = 25.3 vs. 22.5 for DTPA) and slower dissociation rates, making it preferable for long-term imaging. However, DTPA-DA derivatives functionalized with porphyrins (e.g., Gd-DTPA-2APTSPP) enable dual-modal imaging (MRI/fluorescence) due to modular synthetic pathways .
  • Trade-offs : DTPA-DA allows faster chelation (30 minutes vs. 2 hours for DOTA) but requires higher doses for equivalent contrast, increasing toxicity risks .

Q. What methodologies enable dual-labeling of DTPA-DA conjugates for multimodal imaging?

  • Methodology : Co-conjugate DTPA-DA with near-infrared dyes (e.g., IRDye 800CW) and radionuclides (e.g., ¹¹¹In). For trastuzumab dual-labeling, stoichiometric ratios (n = 2–4 DTPA molecules, m = 1–2 dyes per antibody) balance imaging sensitivity and target binding. Radiochemical purity >95% is achievable with size-exclusion HPLC validation .

Q. How can DTPA-DA-functionalized nanomaterials be tracked in vivo for biodistribution studies?

  • Methodology : Label nanoparticles (e.g., Au–Gd nanoclusters) with DTPA-DA chelated to ⁹⁹mTc or ¹⁶⁶Ho. Use SPECT/CT or gamma counting for quantitative tracking. For example, intranasally administered DTPA-DA-gold nanorods showed 15% brain uptake in murine models, validated by ex vivo gamma counting .

Q. What analytical techniques resolve contradictions in DTPA-DA stability data across studies?

  • Methodology : Cross-validate results using CE, LC-MS, and radiometric assays. For instance, discrepancies in serum stability of ¹¹¹In-DTPA conjugates (e.g., 50% vs. 80% retention at 24 hours) arise from differences in animal models (mice vs. rats) and antibody clearance rates. Normalize data to albumin controls to isolate DTPA-DA-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.